Cucumarioside A2-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

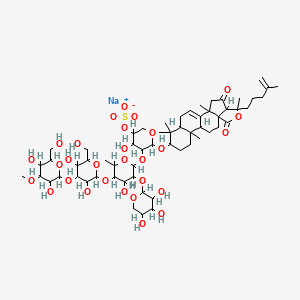

Cucumarioside A2-2 is a triterpene glycoside. This compound is isolated from the Far-Eastern sea cucumber Cucumaria japonica. This compound exhibits antitumor activity.

Applications De Recherche Scientifique

Cucumarioside A2-2 (CA 2-2), a triterpene glycoside derived from the Far-Eastern sea cucumber Cucumaria japonica, has demonstrated significant immunomodulatory and anticancer properties . Research indicates that CA 2-2 interacts with P2X receptors on macrophage membranes, modulates immune responses, and exhibits antitumor activity through various mechanisms .

Scientific Research Applications

Immunomodulation: CA 2-2 has shown immunomodulatory effects on mouse spleens, increasing macrophage activating markers such as iba-1, IL-1β, iNOs, ROS, and NO, and shifting macrophage phenotype to M1 . It can activate cellular immunity by interacting with P2X receptors on mature macrophage membranes, enhancing ATP-dependent Ca2+ intake and Ca2+ transport recovery .

- Macrophage Activation: Studies demonstrate that CA 2-2 can induce macrophage activation and polarization in cancer . CA2-2-polarized M1 macrophages significantly attenuated tumor growth and prolonged mice survival in syngeneic models .

- Splenic Effects: Intraperitoneal administration of CA 2-2 leads to changes in the intensity of characteristic peaks of spleen peptides/proteins, particularly in the red pulp . It also causes changes in the ratio of red to white pulp in the spleen and increases proliferative activity in the white pulp .

Antitumor Activity: CA 2-2 exhibits anticancer and proapoptotic properties, potentially through direct interaction with tumor cells .

- Cytotoxicity: CA 2-2 influences tumor cell viability at micromolar concentrations and has a cytostatic effect by blocking cell proliferation and DNA biosynthesis in the S phase . It can induce apoptosis in tumor cells in a caspase-dependent manner, bypassing p53 activation .

- Prostate Cancer Research: CA 2-2 demonstrates anticancer activity in prostate cancer models, inducing G2/M-phase cell cycle arrest in human prostate cancer PC-3 cells and caspase-dependent apoptosis . It also inhibits the formation and growth of CRPC cell colonies at low micromolar concentrations . Proteomic analysis has revealed alterations in proteins involved in metastatic potential, invasion, and apoptosis .

- Drug Resistance: This glycoside overcomes the multidrug resistance of tumor cells and promotes the intracellular accumulation of certain chemotherapeutic agents .

Detailed Data and Research Findings

- Effective Concentration (EC50): this compound influences tumor cell viability at micromolar concentrations. The EC50 for glycoside, estimated by nonspecific esterase assay and MTT assay, was 2.1 and 2.7 μM, respectively .

- Cell Cycle Arrest: CA 2-2 at subcytotoxic concentrations exhibits a cytostatic effect by blocking cell proliferation and DNA biosynthesis in the S phase .

- Apoptosis Induction: CA 2-2 may induce apoptosis in tumor cells via a caspase-dependent pathway, circumventing the activation of the p53-dependent segment .

Case Studies

While specific detailed case studies were not available in the search results, the following applications of CA 2-2 have been investigated:

- Ehrlich Carcinoma Cells: Studies have shown that CA 2-2 can suppress the growth of mouse Ehrlich carcinoma cells in vitro and in vivo .

- Prostate Cancer Cells: CA 2-2 induces apoptosis in drug-resistant human prostate cancer PC-3 cells, characterized by activation of proapoptotic caspases and blockade of the cell cycle in the G2/M mitosis phase .

Authoritative Insights

- CA 2-2 shows promise as an agent for macrophage activation in antitumor cellular immunotherapy .

- The anticancer and proapoptotic properties of this compound may result from direct interaction of the glycoside with tumor cells .

- The in vivo anticancer effect of this compound may be linked to its ability to arrest the cell cycle in the synthetic phase and induce programmed tumor cell death .

Propriétés

Numéro CAS |

95499-80-2 |

|---|---|

Formule moléculaire |

C59H91NaO29S |

Poids moléculaire |

1319.4 g/mol |

Nom IUPAC |

sodium;[5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-[[2,6,13,17,17-pentamethyl-6-(4-methylpent-4-enyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]oxan-3-yl] sulfate |

InChI |

InChI=1S/C59H92O29S.Na/c1-24(2)11-10-16-58(8)48-28(62)19-57(7)27-12-13-33-55(4,5)34(15-17-56(33,6)26(27)14-18-59(48,57)54(72)87-58)82-52-46(38(67)32(23-78-52)88-89(73,74)75)86-53-47(85-49-39(68)35(64)29(63)22-77-49)40(69)43(25(3)79-53)83-51-42(71)45(37(66)31(21-61)81-51)84-50-41(70)44(76-9)36(65)30(20-60)80-50;/h12,25-26,29-53,60-61,63-71H,1,10-11,13-23H2,2-9H3,(H,73,74,75);/q;+1/p-1 |

Clé InChI |

WULKPPVSMODIMK-NQSPPEQVSA-M |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cucumarioside A2-2; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.